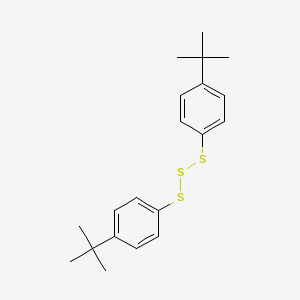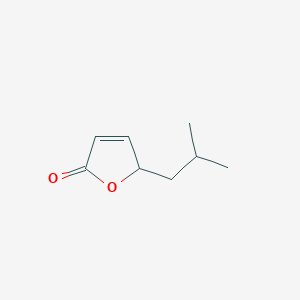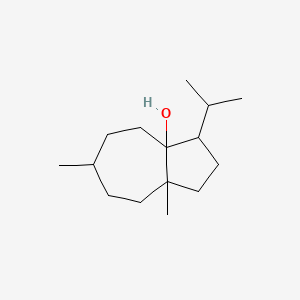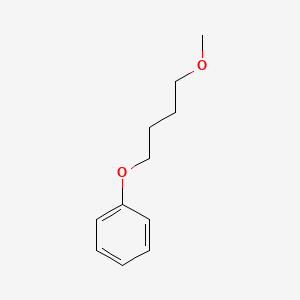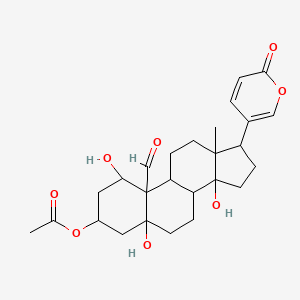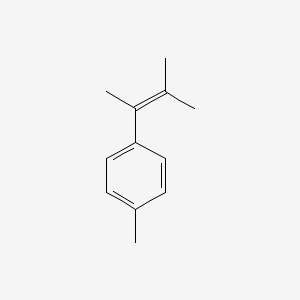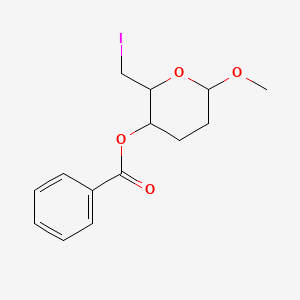
2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoate ester linked to a tetrahydropyran ring, which is further substituted with an iodomethyl and a methoxy group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable precursor, followed by esterification to introduce the benzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Esterification: The esterification step involves the reaction of the iodinated intermediate with benzoic acid or its derivatives in the presence of a catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the benzoate ester to alcohols or other reduced forms.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and benzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative, while oxidation with potassium permanganate produces the carboxylic acid.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate exerts its effects involves its ability to undergo specific chemical reactions. The iodomethyl group is particularly reactive, allowing the compound to interact with various molecular targets. In biological systems, it may act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids, thereby affecting their function.
Comparación Con Compuestos Similares
2-(Iodomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate can be compared with other similar compounds, such as:
2-(Bromomethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-(Chloromethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate: Contains a chlorine atom, which is less reactive than iodine, affecting its chemical behavior.
2-(Hydroxymethyl)-6-methoxytetrahydro-2h-pyran-3-yl benzoate: Lacks the halogen atom, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its highly reactive iodomethyl group, which allows for a wide range of chemical transformations and applications.
Propiedades
Número CAS |
21317-48-6 |
|---|---|
Fórmula molecular |
C14H17IO4 |
Peso molecular |
376.19 g/mol |
Nombre IUPAC |
[2-(iodomethyl)-6-methoxyoxan-3-yl] benzoate |
InChI |
InChI=1S/C14H17IO4/c1-17-13-8-7-11(12(9-15)18-13)19-14(16)10-5-3-2-4-6-10/h2-6,11-13H,7-9H2,1H3 |
Clave InChI |
CLMYZZZCONXZSG-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC(C(O1)CI)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


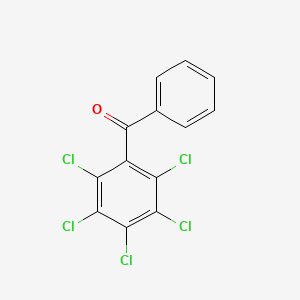
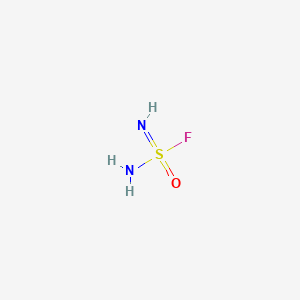
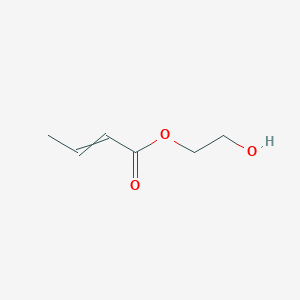
![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
